
(E/Z)-4,4'-Distyryl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is an organic compound that exhibits geometric isomerism due to the presence of double bonds. The compound is characterized by the presence of two styryl groups attached to a bipyridine core. The E/Z notation indicates the spatial arrangement of the substituents around the double bonds, with E (entgegen) meaning opposite sides and Z (zusammen) meaning the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Distyryl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with styrene derivatives under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like N,N-dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Distyryl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4,4’-Distyryl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Electrophiles like alkyl halides, nucleophiles like amines
Major Products Formed
Oxidation: Oxidized bipyridine derivatives
Reduction: Reduced bipyridine derivatives
Substitution: Substituted bipyridine derivatives
Scientific Research Applications
(E/Z)-4,4’-Distyryl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (E/Z)-4,4’-Distyryl-2,2’-bipyridine involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, leading to changes in electronic and photophysical properties. In biological systems, it can interact with proteins or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(2-pyridyl)ethylene
- 4,4’-Bis(4-pyridyl)ethylene
- 4,4’-Bis(2-thienyl)ethylene
Uniqueness
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is unique due to its ability to exhibit geometric isomerism, which can significantly influence its chemical and physical properties. The presence of styryl groups enhances its conjugation and photophysical properties, making it a valuable compound for various applications in materials science and biology.
Properties
Molecular Formula |
C26H20N2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(Z)-2-phenylethenyl]-2-[4-[(E)-2-phenylethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H20N2/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28-26)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+ |
InChI Key |
OFZKDHVEYWXZKM-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C\C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


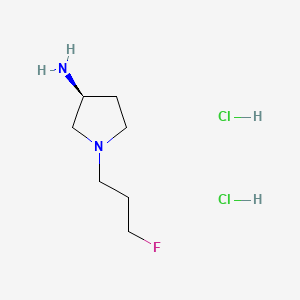
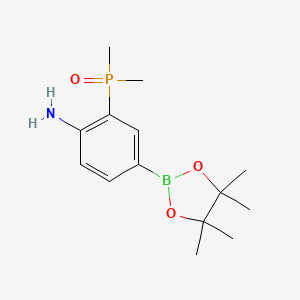

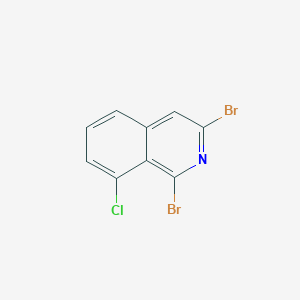
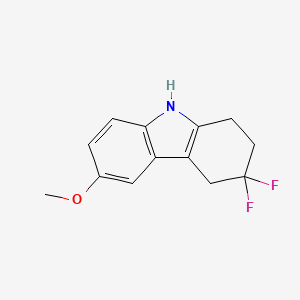
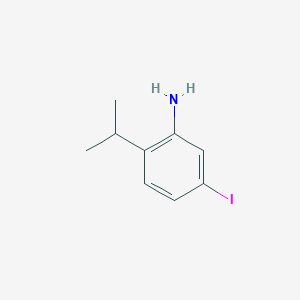

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)

![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

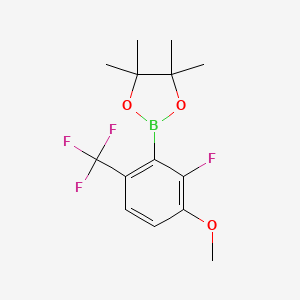
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)

